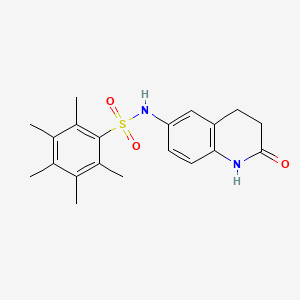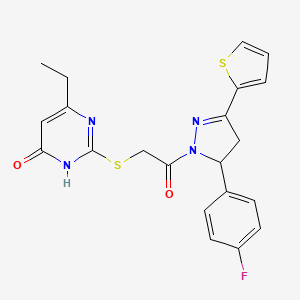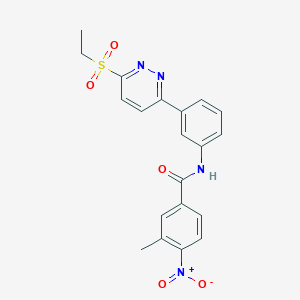![molecular formula C26H31N5OS B2399156 2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-89-3](/img/structure/B2399156.png)
2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a phenylpiperazin group, and an isopropylphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiazolo[3,2-b][1,2,4]triazol ring, followed by the addition of the phenylpiperazin and isopropylphenyl groups. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[3,2-b][1,2,4]triazol ring suggests that the compound could have a planar structure, while the phenylpiperazin and isopropylphenyl groups could add steric bulk .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The thiazolo[3,2-b][1,2,4]triazol ring might be reactive towards electrophiles, while the phenylpiperazin and isopropylphenyl groups could potentially undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the thiazolo[3,2-b][1,2,4]triazol ring could confer stability, while the phenylpiperazin and isopropylphenyl groups could affect its solubility .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Applications
Compounds within the thiazolo[3,2-b][1,2,4]triazole class have been synthesized and evaluated for their antimicrobial properties. For instance, a study detailed the synthesis of a series of fused 1,2,4-triazoles exhibiting interesting antibacterial and antifungal activities, suggesting the potential for these compounds in antimicrobial drug development (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Antioxidant and Organ Protective Properties
Research on thiazolo[3,2-b]-1,2,4-triazole derivatives has revealed their ability to ameliorate ethanol-induced oxidative stress in mouse brain and liver, highlighting their antioxidant and potential organ-protective effects (Aktay, Tozkoparan, & Ertan, 2005).
Anti-inflammatory and Analgesic Properties
Another area of research has focused on the anti-inflammatory and analgesic effects of thiazolo[3,2-b]-1,2,4-triazole compounds, with some derivatives showing significant activity in these regards. This suggests a potential for the development of new pain management and anti-inflammatory therapies (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-5-[(4-phenylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-4-22-27-26-31(28-22)25(32)24(33-26)23(20-12-10-19(11-13-20)18(2)3)30-16-14-29(15-17-30)21-8-6-5-7-9-21/h5-13,18,23,32H,4,14-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJGGKDETWBNQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2399078.png)
![6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B2399080.png)



![(3-methoxyphenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2399087.png)
![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)



